molecular formula C29H32N2O6 B613442 Fmoc-Dab(Dde)-OH CAS No. 235788-61-1

Fmoc-Dab(Dde)-OH

Cat. No.: B613442
CAS No.: 235788-61-1
M. Wt: 504.6 g/mol
InChI Key: AFBHGOUICAXOQZ-UHFFFAOYSA-N
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Description

Fmoc-Dab(Dde)-OH is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group at the side chain amino group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups during the synthesis process.

Mechanism of Action

Target of Action

Fmoc-Dab(Dde)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a temporary protecting group for the amino acid during peptide synthesis . This group is removed (deprotected) in the presence of a base, revealing the amino group that can then form a peptide bond with the next amino acid in the sequence . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is another protecting group that can be selectively removed under mild conditions without affecting the Fmoc group .

Biochemical Pathways

The peptides it helps synthesize can be designed to interact with various biochemical pathways depending on their sequence .

Pharmacokinetics

Its bioavailability and other properties would depend on the characteristics of the peptide it is used to synthesize .

Result of Action

The primary result of this compound’s action is the successful synthesis of a peptide with the desired sequence . The specific molecular and cellular effects would depend on the nature of the synthesized peptide.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation . The stability of this compound and its efficacy in peptide synthesis are also dependent on these environmental factors .

Biochemical Analysis

Biochemical Properties

Fmoc-Dab(Dde)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the other molecules present.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific molecular context and the other molecules present.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact nature of these interactions and effects can vary depending on the specific metabolic context.

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could influence its own localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Dde)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The Dde group is introduced at the side chain amino group using Dde-OH and a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dab(Dde)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HBTU.

    Cleavage Reactions: Removal of the Dde group using hydrazine or hydroxylamine.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Peptide Coupling: DIC or HBTU in the presence of DMAP.

    Dde Cleavage: Hydrazine or hydroxylamine in DMF.

Major Products

The major products formed from these reactions are peptides with specific sequences, where the this compound serves as a building block. The deprotection and coupling reactions lead to the formation of intermediate peptides, while the final cleavage reactions yield the desired peptide products.

Scientific Research Applications

Chemistry

Fmoc-Dab(Dde)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of amino groups, facilitating the construction of complex peptide sequences.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities.

Medicine

In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific biological pathways.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(Dde)-OH: Similar to Fmoc-Dab(Dde)-OH but with a different side chain.

    Fmoc-Orn(Dde)-OH: Another similar compound with a different amino acid backbone.

    Fmoc-Lys(Dde)-OH: A derivative of lysine with similar protecting groups.

Uniqueness

This compound is unique due to its specific combination of protecting groups and its ability to facilitate the synthesis of peptides with complex sequences. Its use in SPPS allows for the efficient and selective protection and deprotection of amino groups, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBHGOUICAXOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235788-61-1
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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